[1,3]Thiazolo[4,5-d][1,2]oxazole [1,3]Thiazolo[4,5-d][1,2]oxazole
Brand Name: Vulcanchem
CAS No.: 194157-59-0
VCID: VC0061076
InChI: InChI=1S/C4H2N2OS/c1-3-4(7-6-1)8-2-5-3/h1-2H
SMILES: C1=NOC2=C1N=CS2
Molecular Formula: C4H2N2OS
Molecular Weight: 126.133

[1,3]Thiazolo[4,5-d][1,2]oxazole

CAS No.: 194157-59-0

Cat. No.: VC0061076

Molecular Formula: C4H2N2OS

Molecular Weight: 126.133

* For research use only. Not for human or veterinary use.

[1,3]Thiazolo[4,5-d][1,2]oxazole - 194157-59-0

Specification

CAS No. 194157-59-0
Molecular Formula C4H2N2OS
Molecular Weight 126.133
IUPAC Name [1,3]thiazolo[4,5-d][1,2]oxazole
Standard InChI InChI=1S/C4H2N2OS/c1-3-4(7-6-1)8-2-5-3/h1-2H
Standard InChI Key CMGLNVXFZLHDBQ-UHFFFAOYSA-N
SMILES C1=NOC2=C1N=CS2

Introduction

# Thiazolo[4,5-d] oxazole: Structure, Properties, and Biological Significance Thiazolo[4,5-d] oxazole is a fascinating heterocyclic compound that has gained attention in medicinal chemistry and materials science due to its unique structural features and potential applications. This comprehensive review examines the compound's chemical properties, synthesis methodologies, reactivity patterns, and biological activities, offering insights into its significance in pharmaceutical research and development.

Chemical Structure and Physical Properties

Chemical Identifiers and Physical Properties

The compound is identified by several chemical identifiers and exhibits specific physical properties, as outlined in the table below:

PropertyValue
CAS Number194157-59-0
Molecular FormulaC₄H₂N₂OS
Molecular Weight126.14 g/mol
PubChem CID45121867
SMILESC1=NOC2=C1SC=N2
InChIInChI=1S/C4H2N2OS/c1-5-3-4(7-1)8-2-6-3/h1-2H
InChIKeySQRYZXCHZMCFEP-UHFFFAOYSA-N
Melting PointNot available in literature
AppearanceTypically a crystalline solid

The compound demonstrates a planar structure due to its fused aromatic rings, which contributes to its stability and distinctive chemical behavior .

Chemical Reactivity

The reactivity of thiazolo[4,5-d] oxazole is largely determined by the electronic properties of its fused ring system. The presence of both nitrogen and sulfur atoms in its structure allows for various nucleophilic and electrophilic reactions.

Structural Analogs and Related Compounds Thiazolo[4,5-d] oxazole belongs to a family of structurally related heterocycles that differ in the arrangement and position of their heteroatoms or fusion pattern. Understanding these relationships is crucial for structure-activity studies and rational drug design.

Key Structural Analogs

The table below compares thiazolo[4,5-d] oxazole with its closest structural analogs:

CompoundCAS NumberMolecular FormulaStructural Characteristics
Thiazolo[4,5-d] oxazole194157-59-0C₄H₂N₂OSThiazole and 1,2-oxazole fusion
Thiazolo[4,5-d] oxazole80187-07-1C₄H₂N₂OSThiazole and 1,3-oxazole fusion
Thiazolo[5,4-d] oxazole126877-13-2C₄H₂N₂OSDifferent fusion orientation
Thiazolo[5,4-d] oxazole178472-73-6C₄H₂N₂OSDifferent fusion and oxazole type
Thiazolo[4,5-d]isoxazole194157-59-0C₄H₂N₂OSContains isoxazole instead of oxazole

Each of these compounds possesses unique electronic properties and potential biological activities due to the subtle differences in their structures .

Biological Activities and Applications

Related Heterocycles and Their Activities

Thiazole and oxazole-containing heterocycles have shown various biological activities, including:

  • Anticancer properties: Several thiazole-oxazole hybrid compounds have demonstrated antiproliferative activities against various cancer cell lines .

  • Antimicrobial effects: Oxazole derivatives have exhibited significant antibacterial and antifungal activities against various pathogens .

  • Anti-inflammatory properties: Related heterocycles have shown potential as anti-inflammatory agents.

  • Tubulin polymerization inhibition: Some thiazole-containing heterocycles act as tubulin polymerization inhibitors, which is a mechanism exploited in cancer treatment .

The presence of both thiazole and oxazole rings in thiazolo[4,5-d] oxazole suggests that this compound might share some of these biological activities, making it a potential scaffold for drug discovery efforts .

Applications in Medicinal Chemistry

The unique structural features of thiazolo[4,5-d] oxazole make it a promising scaffold for medicinal chemistry applications. Research on related compounds has revealed several areas where thiazole-oxazole hybrid systems have shown potential.

Structure-Activity Relationship Insights

Understanding the structure-activity relationships of thiazolo[4,5-d] oxazole derivatives could provide valuable insights for designing more effective therapeutic agents. Key structural modifications that might influence biological activity include:

  • Substitution at various positions of the thiazole or oxazole rings

  • Introduction of additional functional groups to enhance target binding

  • Integration into larger molecular frameworks to create hybrid compounds with multiple mechanisms of action

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